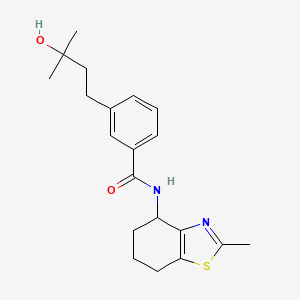

![molecular formula C17H23N5O B5577354 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidinyl compounds involves multiple steps, including condensation reactions, chlorination, and amination processes. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, an intermediate prepared from methyl 3-aminothiophene-2-carboxylate by condensation with urea, chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine (Pei Huang et al., 2020).

Molecular Structure Analysis

The crystal structure of related compounds indicates that these molecules can belong to specific crystal systems and exhibit optimized geometric bond lengths and angles as determined by density functional theory (DFT) calculations. For instance, the related compound's crystal structure was determined to belong to the tetragonal system, space group P4(3), with detailed geometric parameters obtained by DFT compared with X-ray diffraction values (Pei Huang et al., 2020).

Chemical Reactions and Properties

Pyrimidinyl compounds undergo various chemical reactions, including ring closure, rearrangement, and amination, depending on the nature of substituents and reaction conditions. The transformation can yield different structural derivatives with distinct chemical properties (I. Susvilo et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including crystallography and solubility, can be influenced by their molecular structure and functional groups. The planarity of the pyrimidine rings and the presence of substituents significantly affect the compound's physical characteristics (Jorge Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular structure. For example, the presence of amine groups and pyrimidine rings contributes to the compound's ability to participate in hydrogen bonding and other chemical interactions, affecting its chemical behavior in various environments (Jorge Trilleras et al., 2009).

Scientific Research Applications

Role in DNA Repair Inhibition

Studies have highlighted the role of certain chemical agents in the inhibition of DNA repair processes, which is pivotal in enhancing radiotherapy outcomes. Chemicals like ara-C and 3-aminobenzamide have been investigated for their potential to interfere with DNA repair mechanisms. This avenue of research is crucial for developing therapeutic strategies that target tumor cells' inherent radiosensitivity, particularly in the low-dose region of radiation therapy. Such inhibitors could significantly impact the recovery from damage induced by ionizing radiation in mammalian cells, including human systems (Kelland & Steel, 1988).

Environmental and Health Impacts

The presence and fate of certain benzamides in aquatic environments have been a subject of environmental studies. Parabens, chemically related to benzamides, exemplify the concerns surrounding endocrine disrupter chemicals in water systems. Their widespread use in consumer products has led to their continuous introduction into aquatic environments, raising questions about their biodegradability and impact on human health. Understanding the behavior of these compounds in water sources is essential for assessing potential health risks (Haman et al., 2015).

Pharmacological Insights

The pharmacokinetics and safety profile of chemical compounds like N,N-diethyl-3-methylbenzamide (DEET) have been extensively reviewed. DEET's effectiveness against a variety of insects and its implications for human use, especially among vulnerable populations like children and pregnant women, are crucial areas of research. Such studies contribute to our understanding of how these compounds interact with the human body and their safety profiles, informing guidelines for their use in public health (Qiu et al., 1998).

Therapeutic Applications

Research has also extended into exploring the therapeutic applications of related compounds in the treatment of various health conditions. For instance, α-Methyl-p-tyrosine, as a catecholamine synthesis inhibitor, has shown effectiveness in managing symptoms associated with conditions like phaeochromocytoma. This highlights the potential of specific benzamide derivatives in therapeutic settings, underscoring the importance of chemical research in drug development and disease management (Brogden et al., 1981).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, Elacestrant, an estrogen receptor antagonist, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) by blocking the transcriptional activity of the ER and promoting its degradation .

Safety and Hazards

Future Directions

The future directions of research involving similar compounds are promising. For instance, Elacestrant, a similar compound, was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . This suggests that compounds with similar structures could have potential therapeutic applications.

properties

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-18-17-21-13(3)11-15(22-17)19-9-10-20-16(23)14-7-5-12(2)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQFKOMVHJEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)